Efaproxiral
Vue d'ensemble
Description
Efaproxiral est un composé synthétique qui agit comme un modificateur allostérique de l'hémoglobine. C'est un analogue du bézafibrate, un agent hypolipidémiant, et il a été développé pour diverses applications médicales, notamment le traitement de la dépression, des traumatismes crâniens, de l'ischémie, des accidents vasculaires cérébraux, des infarctus du myocarde, du diabète, de l'hypoxie, de la drépanocytose, de l'hypercholestérolémie, ainsi que comme radiosensibilisateur .
Applications De Recherche Scientifique
Efaproxiral a une large gamme d'applications en recherche scientifique :
Médecine : This compound a été étudié comme radiosensibilisateur pour améliorer l'efficacité de la radiothérapie dans le traitement des métastases cérébrales et d'autres cancers.
Mécanisme d'action
This compound exerce ses effets en se liant à la cavité centrale de l'eau de la molécule d'hémoglobine, provoquant un changement conformationnel qui réduit l'affinité de liaison de l'oxygène de l'hémoglobine. Cela entraîne une libération accrue d'oxygène vers les tissus, ce qui peut améliorer l'efficacité de la radiothérapie et de la chimiothérapie dans les tumeurs hypoxiques . Les cibles moléculaires impliquées comprennent les sous-unités alpha et bêta de l'hémoglobine .
Mécanisme D'action
Target of Action
Efaproxiral primarily targets hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
This compound is a synthetic allosteric modifier of hemoglobin . It binds to the central water cavity of the hemoglobin molecule, causing a conformational change . This change decreases the oxygen-binding affinity of hemoglobin , which facilitates the release of oxygen from hemoglobin into tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxygen transport pathway. By modifying the structure of hemoglobin, this compound shifts the hemoglobin-oxygen dissociation curve to the right . This shift means that, at a given partial pressure of oxygen, hemoglobin binds less oxygen. As a result, more oxygen is released into the tissues, including hypoxic (low-oxygen) areas such as tumors .
Pharmacokinetics
This compound exhibits nonlinear systemic pharmacokinetics . The volume of distribution remains relatively constant, and the terminal half-life increases with dose . This compound is mainly eliminated by renal excretion .
Result of Action
The primary molecular effect of this compound is the increased oxygenation of tissues, including hypoxic tumors . This increased oxygenation can enhance the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . On a cellular level, this compound can be modestly cytotoxic to certain cancer cells when administered to tumor-bearing mice .
Action Environment
Environmental factors, such as the presence of oxygen, can influence the action of this compound. For example, tumor oxygenation is markedly increased when this compound is administered and the subject is concomitantly ventilated with 95% oxygen . This suggests that the oxygen content in the environment can influence the efficacy of this compound in enhancing tumor oxygenation.
Analyse Biochimique
Biochemical Properties
Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of this compound plays a significant role in its biochemical interactions .
Cellular Effects
This compound has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, this compound can make these drugs more effective .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that this compound has a relatively rapid onset of action, and its effects can be sustained over several days .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .
Metabolic Pathways
Given its interaction with hemoglobin, it is likely that this compound plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is limited . This compound can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that this compound interacts with hemoglobin within red blood cells .
Méthodes De Préparation
Efaproxiral peut être synthétisé par plusieurs méthodes. Une méthode implique la réaction d'acylation, suivie d'une O-alkylation du phénol et d'une purification. Le processus comprend trois étapes : une réaction d'acylation, une réaction d'O-alkylation du phénol et une purification, aboutissant à un produit dont la pureté atteint 99,50 % . Une autre méthode implique l'agitation, le reflux et la réaction d'acide phénylacétique hydroxylé et de 3,5-diméthylaniline équimolaires avec un agent de condensation de composés, suivis d'une technologie de rayonnement micro-ondes pour assister la réaction .
Analyse Des Réactions Chimiques
Efaproxiral subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels d'this compound, modifiant ainsi ses propriétés chimiques.
Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
Comparaison Avec Des Composés Similaires
Efaproxiral est unique dans sa capacité à modifier allostériquement l'hémoglobine et à réduire son affinité de liaison de l'oxygène. Parmi les composés similaires, on trouve :
Dérivés de l'acide phénoxyacétique : Composés contenant un anisole lié à un acide acétique ou à un dérivé, qui partagent certaines caractéristiques structurales avec this compound.
Autres modificateurs allostériques de l'hémoglobine : Composés capables de modifier les propriétés de liaison de l'oxygène de l'hémoglobine, bien qu'ils puissent différer dans leurs mécanismes et effets spécifiques.
La capacité unique d'this compound à améliorer la libération d'oxygène vers les tissus en fait un composé précieux pour diverses applications médicales et scientifiques.
Propriétés
IUPAC Name |
2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRJXLZYUTIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156934 | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-95-8 | |
Record name | Efaproxiral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efaproxiral [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.